molecular formula C11H21NO4 B13680892 [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol

Cat. No.: B13680892
M. Wt: 231.29 g/mol
InChI Key: FTBOFNJQEUGOPO-UHFFFAOYSA-N
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Description

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a tetrahydropyran ring and a Boc-protected amino group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyran ring. One common method includes the following steps:

    Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

    Formation of the Tetrahydropyran Ring: The protected amino alcohol is then subjected to cyclization under acidic conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol can be compared with other similar compounds such as:

    [(3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl]methanol: This compound lacks the Boc protection, making it more reactive in certain conditions.

    [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]ethanol: This compound has an additional carbon in the side chain, which can affect its reactivity and applications.

The uniqueness of this compound lies in its combination of a Boc-protected amino group and a tetrahydropyran ring, providing a balance of stability and reactivity that is valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

FTBOFNJQEUGOPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1CO

Origin of Product

United States

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